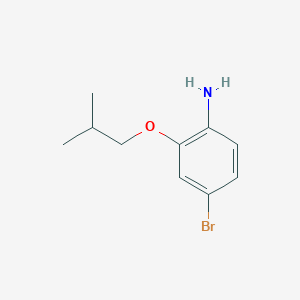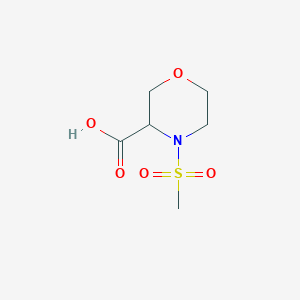
4-甲磺酰基-吗啉-3-羧酸
描述
Synthesis Analysis
The synthesis of 4-Methanesulfonyl-morpholine-3-carboxylic acid involves several approaches. Notably, it can be prepared from 1,2-amino alcohols , aziridines, epoxides, and related compounds. A common method utilizes a sequence of coupling, cyclization, and reduction reactions of readily available amino alcohols and α-haloacid chlorides. Additionally, solid-phase synthesis and intramolecular Mitsunobu reactions have been employed to access this compound .
科学研究应用
酶促反应的加速
4-甲磺酰基-吗啉-3-羧酸在酶促反应的加速中起作用。它参与与乙酰胆碱酯酶的反应,乙酰胆碱酯酶是一种对神经传递至关重要的酶,导致形成甲磺酰基酶衍生物。这种相互作用对于理解基本的酶促机制和设计酶抑制剂非常重要 (Kitz & Wilson,1963).
抗生素调节
该化合物已显示出调节抗生素对多重耐药菌株和真菌的活性的潜力。研究调查了它与金黄色葡萄球菌和大肠杆菌等微生物的相互作用,突出了它在解决抗生素耐药性方面的作用 (Oliveira 等人,2015).
有机合成中的催化剂
它用作酮与丙二腈的 Knoevenagel 缩合反应中的催化剂。该反应在有机化学中对于合成各种化合物至关重要。在这些反应中使用 4-甲磺酰基-吗啉-3-羧酸证明了其在促进复杂化学转化中的重要性 (Góra 等人,2009).
与乙酰胆碱酯酶的相互作用
进一步的研究探索了甲磺酸盐(包括 4-甲磺酰基-吗啉-3-羧酸)与乙酰胆碱酯酶的相互作用。这种相互作用对于理解酶的抑制机制以及开发针对神经系统疾病的药物至关重要 (Greenspan & Wilson,1970).
甲磺酸酯的水解
该化合物参与甲磺酸酯的选择性水解,该过程在各种化学合成中至关重要。该反应对于理解酯水解的机理和改进合成方法非常重要 (Chan 等人,2008).
肽模拟化学
4-甲磺酰基-吗啉-3-羧酸已被合成用于肽模拟化学,突出了其在开发新型肽和类肽分子中的作用。此类应用在药物开发和生化研究中至关重要 (Sladojevich 等人,2007).
未来方向
属性
IUPAC Name |
4-methylsulfonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKNNWGSVDNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




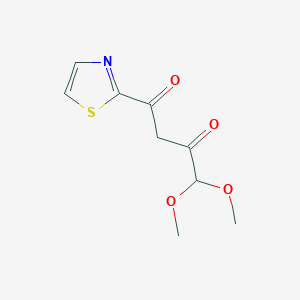
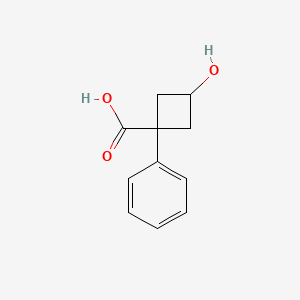


![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
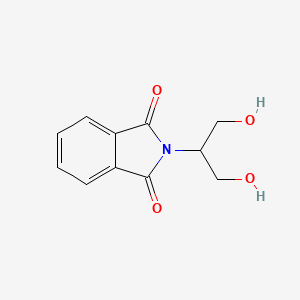
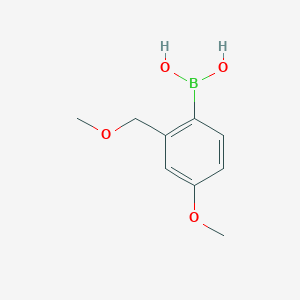

![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)

